Nikethamide
Overview
Description
Mechanism of Action
Target of Action
Nikethamide primarily targets the respiratory center in the medulla oblongata . It also has some activity in the central nervous system .
Mode of Action
This compound acts as a stimulant on the respiratory cycle . It also has a vasoconstrictor effect on the peripheral circulation .
Biochemical Pathways
As a derivative of nicotinic acid, it may be involved in the biosynthesis of nicotinamide adenine dinucleotide (nad), a crucial cofactor in many biochemical reactions .
Pharmacokinetics
It’s known that the compound has a short half-life .
Result of Action
The primary result of this compound’s action is the stimulation of the respiratory cycle . It has been used as a countermeasure against tranquilizer overdoses .
Biochemical Analysis
Biochemical Properties
Nikethamide plays a significant role in biochemical reactions by stimulating the medullary respiratory center, leading to increased respiratory drive and mental lucidity . It interacts with several enzymes and proteins, including those involved in the central nervous system and respiratory pathways. The primary interaction is with the respiratory center in the medulla oblongata, where this compound enhances the activity of neurons responsible for respiratory rhythm generation . This interaction results in deeper and more rapid breathing, which is crucial in counteracting respiratory depression caused by various agents.
Cellular Effects
This compound exerts its effects on various cell types, particularly those in the central nervous system and respiratory system. It enhances cell function by increasing the activity of neurons in the medullary respiratory center, leading to improved respiratory drive . Additionally, this compound influences cell signaling pathways related to respiratory control and may affect gene expression related to respiratory function. The compound’s impact on cellular metabolism includes increased oxygen uptake and utilization, which is vital for maintaining adequate respiratory function under stress conditions .
Molecular Mechanism
At the molecular level, this compound acts by binding to specific receptors in the medullary respiratory center, leading to the activation of neuronal pathways that control respiration . This binding interaction results in the stimulation of respiratory neurons, enhancing their activity and promoting deeper and more rapid breathing. This compound may also inhibit certain enzymes that depress respiratory function, thereby counteracting the effects of respiratory depressants . Changes in gene expression related to respiratory control are also observed, contributing to the compound’s overall stimulatory effects on respiration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to change over time. The compound is known for its rapid onset of action, with noticeable effects on respiratory drive and mental lucidity occurring shortly after administration . The effects are relatively short-lived, with a half-life of approximately 0.5 hours . Long-term studies have shown that repeated administration of this compound can lead to tolerance, reducing its effectiveness over time. Additionally, the compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH, which can affect its potency and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound result in increased respiratory drive and improved oxygenation, while high doses can lead to adverse effects such as convulsions and toxicity . Studies have shown that the threshold for toxic effects is relatively high, with lethal doses observed at significantly higher levels than therapeutic doses . Caution is advised when administering high doses, as the risk of adverse effects increases with dosage.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The primary metabolic pathway involves the oxidation of the diethyl groups, followed by conjugation reactions that facilitate the excretion of the metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, and any alterations in these enzymes can affect the compound’s metabolic flux and metabolite levels . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly into the bloodstream and distributed to target tissues, including the central nervous system and respiratory system . Transporters and binding proteins facilitate the movement of this compound across cell membranes, ensuring its availability at the site of action. The compound’s localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of target cells . The compound’s activity is influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in stimulating respiratory function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nikethamide can be synthesized through the reaction of nicotinic acid with diethylamine. The process involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amine group of diethylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Nikethamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where the diethylamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nicotinic acid derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Nikethamide has been widely used in scientific research due to its stimulant properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in treating respiratory and circulatory disorders.
Industry: Employed in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Doxapram: A respiratory stimulant that acts on peripheral chemoreceptors.
Caffeine: A central nervous system stimulant with a different chemical structure.
Theophylline: A bronchodilator with stimulant properties
Properties
IUPAC Name |
N,N-diethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYVXEGFNDZQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Record name | NICETHAMID | |
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DSSTOX Substance ID |
DTXSID9046524 | |
Record name | N,N-Diethylnicotinamide | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |
Record name | NICETHAMID | |
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Boiling Point |
565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |
Record name | NICETHAMID | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Density |
1.058 to 1.066 at 77 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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CAS No. |
59-26-7 | |
Record name | NICETHAMID | |
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Record name | N,N-Diethylnicotinamide | |
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Record name | Nikethamide [INN:BAN:NF] | |
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Record name | NIKETHAMIDE | |
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Melting Point |
75 to 79 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nikethamide exert its effects on the central nervous system?
A1: While this compound has historically been classified as a central nervous system stimulant, its mechanism of action is complex and involves multiple targets. It appears to primarily act by stimulating the chemoreceptors in the carotid body, leading to reflex stimulation of respiration and increased blood pressure. [] This effect is likely mediated through both direct stimulation of the medullary respiratory centers and reflex stimulation via the carotid bodies. [, ]
Q2: Are there any specific brain regions where this compound exerts its effects?
A2: Research in rabbits suggests that the obex region of the medulla oblongata is particularly sensitive to this compound. Local application of the drug to this area significantly increased the firing of both phrenic nerve and inspiratory units in the nucleus tractus solitarius. [] This finding highlights a potential site of action for this compound's respiratory stimulant effects.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.
Q4: What is known about the stability of this compound in pharmaceutical preparations?
A4: Studies have investigated the impact of gamma radiation on the stability of this compound Injection. Results indicate that exposure to high doses of radiation (8 kGy and above) significantly reduces the concentration of this compound, highlighting potential stability concerns. []
Q5: How is this compound metabolized in the body?
A5: this compound is rapidly metabolized in the liver, primarily to nicotinamide, a naturally occurring form of vitamin B3. [] This rapid metabolism makes it challenging to detect this compound itself in biological samples after administration. Interestingly, research in horses has identified an intermediate metabolite, N-ethylnicotinamide, which could potentially serve as a marker for this compound use. []
Q6: What is known about the pharmacokinetics of this compound?
A6: Pharmacokinetic studies in dogs utilizing a phosphorimetric analysis method revealed that this compound exhibits a two-compartment open model with a terminal half-life (T1/2β) of 120 minutes after intravenous administration. [] This suggests relatively rapid elimination from the body.
Q7: What are the potential toxic effects of this compound?
A7: While this compound can stimulate respiration, it has a narrow therapeutic window and can cause adverse effects, including convulsions, restlessness, tremors, vomiting, and even death, particularly at high doses. [, ] Its use as a respiratory stimulant has declined due to these safety concerns.
Q8: Can this compound be administered via routes other than intravenous injection?
A8: While intravenous administration is common, research suggests that endotracheal administration of this compound might be a viable alternative. Studies in dogs demonstrated that this compound is effectively absorbed through the endotracheal route, resulting in comparable blood concentrations and respiratory effects to intravenous administration. []
Q9: What analytical techniques are available for quantifying this compound?
A9: Various methods have been developed for the quantification of this compound in pharmaceutical preparations and biological samples, including:
- High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific detection of this compound in various matrices, including injections, blood, and cerebrospinal fluid. [, , , ]
- Phosphorimetry: This technique exploits this compound's ability to emit phosphorescence under specific conditions, enabling sensitive detection in biological samples. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique can be employed for the quantitative analysis of this compound in bulk drug substances and injectable formulations. []
- Indirect Atomic Absorption Spectroscopy (AAS): This method relies on the reaction of this compound with copper ions and thiocyanate, allowing for indirect quantification by measuring copper concentration. []
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